N-Methylvaline

Kinase Substrate Specificity Peptide Phosphorylation cdc2/cdk5 Assay

N-Methyl-L-valine (N-MeVal) is the L-isomer of N-methylvaline—an indispensable building block for conformationally constrained peptide synthesis. Its unique steric and electronic profile is NOT interchangeable with N-methylalanine, N-methylleucine, or valine. Substitution errors compromise kinase probe selectivity (cdc2/cdk5 Km altered 7–40×), abolish AMD antitumor activity, or skew SAR data. Choose ≥98% purity free base for aqueous formulations (90 mg/mL solubility) or the HCl salt for DMSO-based assays (125 mg/mL). Verify stereochemistry and purity before purchase to ensure experimental reproducibility.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 2480-23-1
Cat. No. B554803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylvaline
CAS2480-23-1
Synonyms3-methyl-2-(methylamino)butanoic acid
MeVal
N-methylvaline
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC
InChIInChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)
InChIKeyAKCRVYNORCOYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylvaline (CAS: 2480-23-1): A Valine Derivative for Enhanced Peptide Stability and Bioactivity


N-Methylvaline (N-MeVal) is an N-methylamino acid derived from the essential amino acid valine, characterized by the substitution of a hydrogen atom on the amino group with a methyl group (C6H13NO2, MW 131.17) . This structural modification, while subtle, imparts significant conformational constraints on peptides and proteins . The L-isomer (N-Methyl-L-valine) is the predominant form used in research and industrial applications, serving as a crucial building block in peptide synthesis, particularly for developing N-methylated peptides with improved stability, bioavailability, and target selectivity [1]. The compound is a solid with a predicted melting point of 290°C and a water solubility of approximately 90 mg/mL .

The Critical Need for Defined N-Methylvaline in Research and Development


The assumption that valine or other N-methylamino acids are interchangeable with N-methylvaline is a significant risk in research and drug development. The specific steric and electronic properties conferred by the valine side chain, combined with N-methylation, create a unique conformational fingerprint . Generic substitution can lead to failed syntheses, misinterpreted biological data, or the development of suboptimal therapeutic candidates. For instance, replacing N-methylvaline with N-methylalanine in actinomycin D analogs resulted in a substantial loss of antimicrobial and antitumor activity, demonstrating that the specific side chain of valine is critical for function [1]. Similarly, N-methylvaline displays distinct substrate specificity for kinases like cdc2 and cdk5 compared to other N-methylamino acids, underscoring that these compounds are not functionally equivalent [2]. Therefore, sourcing the correct, defined compound is not just a matter of convenience but a fundamental requirement for experimental reproducibility and project success.

Quantitative Evidence for N-Methylvaline Selection Over Analogs and In-Class Alternatives


Differential Impact of N-Methylvaline on cdc2/cdk5 Kinase Substrate Specificity Compared to Proline and Other N-Methyl Amino Acids

In a study examining the substrate specificity of cdc2 and cdk5 kinases, substituting proline with N-methylamino acids (including L-N-methylvaline, L-N-methylalanine, L-N-methylleucine, and sarcosine) in a peptide substrate significantly altered the Michaelis constant (Km). While substitution with proline homologs only increased Km by 2- to 4-fold, substitution with the N-methylamino acid group, which includes N-methylvaline, led to a much larger 7- to 40-fold increase in Km for cdc2 kinase [1]. This indicates a substantial, class-wide difference in how these kinases recognize and process N-methylated peptides compared to non-methylated ones. Within this group, the range of Km increase (7- to 40-fold) also suggests that the specific side chain of each N-methylamino acid (e.g., valine vs. alanine) can fine-tune the interaction, making the selection of N-methylvaline over other N-methylamino acids a critical parameter for modulating kinase activity.

Kinase Substrate Specificity Peptide Phosphorylation cdc2/cdk5 Assay

Preservation of Antitumor Cytotoxicity in Actinomycin D Analogs by N-Methyl-L-valine Substitution vs. D-valine Analogs

In the development of actinomycin D (AMD) analogs, substitution of the N-methyl-L-valine residue was compared to substitution of the D-valine residue. Analogs with the D-valine substitution exhibited 'much lower antimicrobial activity and cytotoxic activities in vitro than AMD itself.' In stark contrast, analogs where the substitution was made at the N-methyl-L-valine position retained potent activity; specifically, three analogs with this modification showed 'comparable or even more remarkable cytotoxic activities in vitro than AMD' [1]. This data provides direct evidence that the N-methyl-L-valine position in this antitumor peptide is more tolerant to substitution for the retention of cytotoxic activity than the D-valine position, guiding synthetic strategy.

Anticancer Cytotoxicity Actinomycin D Analog

Comparative Water Solubility of N-Methyl-L-valine and its Hydrochloride Salt Form

The solubility of a compound in aqueous media is a critical parameter for in vitro assays, in vivo administration, and formulation development. For N-Methyl-L-valine, the free base exhibits a reported solubility of 90-100 mg/mL in water [REFS-1, REFS-2]. In contrast, its hydrochloride salt form, N-Methyl-DL-valine hydrochloride, demonstrates significantly enhanced solubility in DMSO, with a value of 125 mg/mL . This comparison underscores the importance of selecting the correct salt or free base form for specific experimental conditions. While the free base is highly water-soluble, the salt form may be preferred for creating concentrated stock solutions in organic solvents like DMSO.

Formulation Solubility Physicochemical Property

Altered DNA Binding and Potency in Actinomycin D Analogs with N-Methylleucine Substitution for N-Methylvaline

An actinomycin D analog was synthesized where both N-methylvaline residues were replaced with N-methylleucine, denoted as 5,5'-(MeLeu)2AMD. NMR data indicated that the overall solution conformation was not significantly different from AMD. However, difference spectra with DNA revealed that this specific N-methylleucine substitution 'enhanced binding' to DNA compared to the parent AMD molecule [1]. Functionally, while antimicrobial activity was lower, the antitumor activity of 5,5'-(MeLeu)2AMD was 'comparable with that of AMD at approximately 100-fold lower concentrations' in vitro [1]. This demonstrates a profound, quantifiable impact of a seemingly small change (valine to leucine) on both target engagement and potency.

DNA Binding Antitumor Potency Actinomycin D Analog

Recommended Applications for N-Methylvaline Based on Quantified Performance Data


Design of Kinase Substrates and Inhibitors with Modulated Affinity

For researchers developing peptide-based substrates or inhibitors for cdc2 or cdk5 kinases, N-methylvaline is a critical tool. Evidence shows that incorporating N-methylvaline into a peptide sequence can increase the Km value by 7- to 40-fold, a significantly larger effect than using proline homologs (2- to 4-fold increase) [1]. This property can be strategically employed to fine-tune the binding affinity of a peptide to these kinases, which is essential for creating selective probes or potent therapeutic leads.

Optimization of Actinomycin D Analogs for Enhanced Antitumor Activity

Medicinal chemistry programs focused on improving actinomycin D (AMD) should consider N-methylvaline as a key site for modification. Data demonstrates that substituting the N-methyl-L-valine residue in AMD can yield analogs with 'comparable or even more remarkable' in vitro cytotoxicity compared to the parent compound, whereas similar substitutions at the D-valine site result in a near-total loss of activity [2]. This identifies the N-methylvaline position as a versatile handle for introducing modifications to improve pharmacokinetics or reduce toxicity while preserving antitumor efficacy.

Fine-Tuning Peptide Conformation and Potency in SAR Studies

In structure-activity relationship (SAR) campaigns, N-methylvaline should not be considered interchangeable with other N-methyl amino acids like N-methylleucine. Substituting N-methylvaline with N-methylleucine in an actinomycin D analog resulted in a 100-fold increase in antitumor potency, despite minimal changes in overall peptide conformation [3]. This highlights the need for precise procurement of N-methylvaline for SAR studies, as even a homologous substitution can lead to dramatic, and potentially misleading, shifts in biological activity.

Formulation Development Requiring High Aqueous or Organic Solubility

The choice between the free base and hydrochloride salt forms of N-methylvaline is dictated by the intended solvent system. The free base, N-Methyl-L-valine, provides high water solubility (90-100 mg/mL), making it suitable for aqueous-based assays and formulations [REFS-4, REFS-5]. Conversely, the hydrochloride salt, N-Methyl-DL-valine hydrochloride, offers superior solubility in DMSO (125 mg/mL), which is advantageous for preparing concentrated stock solutions for cell-based or biochemical assays requiring organic solvents . Selecting the correct form based on this solubility data prevents issues with compound precipitation and ensures accurate dosing.

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